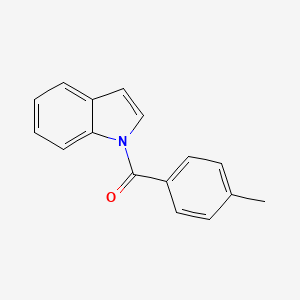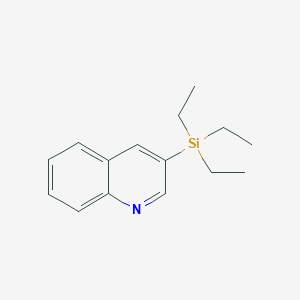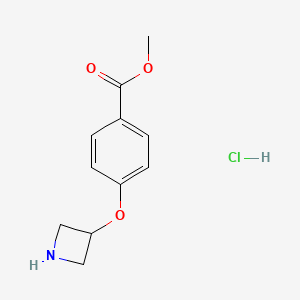![molecular formula C15H16N2O B11871820 3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one CAS No. 1217-82-9](/img/structure/B11871820.png)
3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,6,7,12,12b-Hexahydro-1H-indolo[2,3-a]chinolizin-2-on ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die sowohl Indol- als auch Chinolizin-Einheiten umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3,4,6,7,12,12b-Hexahydro-1H-indolo[2,3-a]chinolizin-2-on beinhaltet typischerweise mehrstufige organische Reaktionen. Eine übliche Methode umfasst die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen. Beispielsweise kann die Verbindung ausgehend von einem Indolderivat durch eine Reihe von Reaktionen synthetisiert werden, die Alkylations-, Cyclisierungs- und Reduktionsschritte umfassen .
Industrielle Produktionsmethoden
Die großtechnische Synthese würde eine Optimierung der Reaktionsbedingungen erfordern, um eine hohe Ausbeute und Reinheit zu gewährleisten, möglicherweise unter Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungsverfahren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3,4,6,7,12,12b-Hexahydro-1H-indolo[2,3-a]chinolizin-2-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können unter Verwendung von Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können an bestimmten Positionen an den Indol- oder Chinolizinringen auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurer Umgebung.
Reduktion: Wasserstoffgas mit einem Palladiumkatalysator.
Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydrid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation Chinolizinderivate liefern, während Reduktion vollständig gesättigte Verbindungen erzeugen kann .
Wissenschaftliche Forschungsanwendungen
3,4,6,7,12,12b-Hexahydro-1H-indolo[2,3-a]chinolizin-2-on hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein in der organischen Synthese für die Entwicklung komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Wird auf seine potenzielle Verwendung in der Medikamentenentwicklung untersucht, insbesondere für die gezielte Ansteuerung bestimmter Rezeptoren oder Enzyme.
Industrie: Wird bei der Synthese von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3,4,6,7,12,12b-Hexahydro-1H-indolo[2,3-a]chinolizin-2-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Verbindung kann an bestimmte Rezeptoren oder Enzyme binden und deren Aktivität modulieren. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab .
Wissenschaftliche Forschungsanwendungen
3,4,6,7,12,12b-Hexahydro-1H-indolo[2,3-a]quinolizin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one involves its interaction with specific molecular targets. This compound can bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]chinolizin-5-ium: Teilt eine ähnliche Kernstruktur, unterscheidet sich aber in funktionellen Gruppen und Gesamtreaktivität.
1-Ethyl-2,3,4,6,7,12-hexahydro-1H-indolo[2,3-a]chinolizin-5-ium: Eine weitere verwandte Verbindung mit Variationen in den Seitenketten und Substituenten.
Einzigartigkeit
3,4,6,7,12,12b-Hexahydro-1H-indolo[2,3-a]chinolizin-2-on ist aufgrund seiner spezifischen Anordnung der Indol- und Chinolizinringe einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für die Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen .
Eigenschaften
CAS-Nummer |
1217-82-9 |
|---|---|
Molekularformel |
C15H16N2O |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one |
InChI |
InChI=1S/C15H16N2O/c18-10-5-7-17-8-6-12-11-3-1-2-4-13(11)16-15(12)14(17)9-10/h1-4,14,16H,5-9H2 |
InChI-Schlüssel |
NVDIWIVBXVVMIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCC3=C(C2CC1=O)NC4=CC=CC=C34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 2-oxo-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-6(2H)-carboxylate](/img/structure/B11871738.png)
![[1,4]Oxazino[4,3-a]quinoline-5,5(6H)-dicarbonitrile, 1,2,4,4a-tetrahydro-](/img/structure/B11871755.png)


![2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl-](/img/structure/B11871783.png)
![5-Oxo-2,3,4,5-tetrahydroazepino[2,1-a]isoquinoline-12b(1h)-carbonitrile](/img/structure/B11871784.png)








